

In-Depth Technical Guide to Trimethyllysine-d9: Properties, Pathways, and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical applications of **Trimethyllysine-d9**. It is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who are utilizing this stable isotope-labeled compound in their work.

Core Chemical Properties

Trimethyllysine-d9, a deuterated analog of the naturally occurring amino acid Nε,Nε,Nε-trimethyllysine, serves as a crucial tool in various research applications, particularly in mass spectrometry-based quantitative analysis. The incorporation of nine deuterium atoms on the trimethylammonium group provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of its non-labeled counterpart.

Below is a summary of the key chemical and physical properties of **Trimethyllysine-d9**:



Property	Value
Chemical Name	Nε,Nε,Nε-Trimethyl-d9-L-lysine
Synonyms	(S)-2-Amino-6-(trimethyl-d9-ammonio)hexanoic acid, TML-d9
CAS Number	1182037-78-0
Molecular Formula	C9H11D9N2O2
Molecular Weight	197.32 g/mol
Appearance	White to off-white solid
Purity	Typically ≥98%
Isotopic Enrichment	Typically ≥99 atom % D

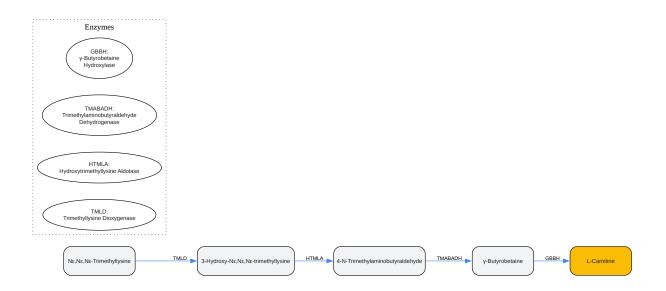
Biological Significance and Key Signaling Pathways

Nε,Nε,Nε-trimethyllysine is a post-translationally modified amino acid with pivotal roles in two major biological pathways: carnitine biosynthesis and histone methylation, a key process in epigenetic regulation.

Carnitine Biosynthesis

Trimethyllysine is the initial precursor for the biosynthesis of carnitine, an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[1][2][3][4] The pathway involves a series of enzymatic reactions primarily occurring in the liver and kidneys.





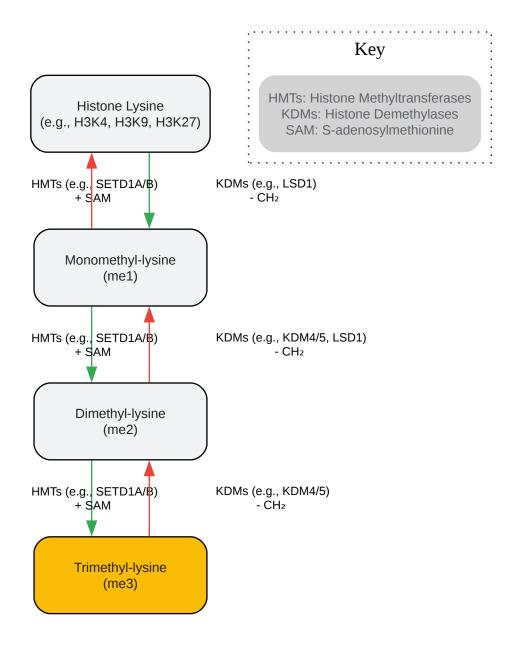
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Caption: The enzymatic pathway of L-carnitine biosynthesis from Ne,Ne,Ne-Trimethyllysine.

Histone Lysine Methylation and Demethylation

Trimethyllysine is a well-known post-translational modification of histone proteins, particularly on histone H3.[5][6][7] This methylation is a dynamic process regulated by histone methyltransferases (HMTs) and histone demethylases (KDMs) and plays a crucial role in gene expression regulation.[6][8][9] Different methylation states (mono-, di-, and tri-methylation) on specific lysine residues can either activate or repress gene transcription.





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Caption: Dynamic regulation of histone lysine methylation and demethylation.

Experimental Protocols

The primary application of **Trimethyllysine-d9** is as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of endogenous trimethyllysine in biological samples.



Quantification of Trimethyllysine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of trimethyllysine in human plasma. Optimization of specific parameters will be required for individual instruments and experimental conditions.

3.1.1. Materials and Reagents

- Trimethyllysine-d9 (Internal Standard)
- Trimethyllysine (Analytical Standard)
- Human Plasma (e.g., K2-EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water

3.1.2. Sample Preparation

- Standard and Internal Standard Preparation: Prepare stock solutions of trimethyllysine and **trimethyllysine-d9** in a suitable solvent (e.g., 50% methanol in water). Create a series of working standard solutions by serially diluting the trimethyllysine stock solution. Prepare a working internal standard solution of **trimethyllysine-d9**.
- Plasma Sample Preparation:
 - Thaw plasma samples on ice.
 - \circ To 50 μ L of plasma, add 10 μ L of the **trimethyllysine-d9** internal standard working solution.
 - Add 150 μL of cold acetonitrile to precipitate proteins.



- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- \circ Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95% Mobile Phase A).
- Transfer to an autosampler vial for LC-MS/MS analysis.

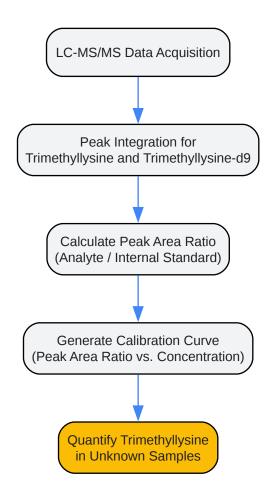
3.1.3. LC-MS/MS Parameters (Example)

- Liquid Chromatography (LC):
 - \circ Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 $\mu m)$
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by a wash and re-equilibration.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (example):
 - Trimethyllysine: Q1: 189.2 m/z → Q3: 130.1 m/z



- **Trimethyllysine-d9**: Q1: 198.2 m/z → Q3: 139.1 m/z
- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

3.1.4. Data Analysis Workflow



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Caption: A typical workflow for quantitative data analysis using stable isotope dilution.

NMR Spectroscopy

3.2.1. Sample Preparation

• Dissolve an accurately weighed amount of **Trimethyllysine-d9** in a suitable deuterated solvent, typically Deuterium Oxide (D₂O).



- The concentration should be sufficient for a good signal-to-noise ratio, generally in the range of 1-10 mg/mL.
- Transfer the solution to a 5 mm NMR tube.
- 3.2.2. Data Acquisition (Example)
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiment: ¹H NMR.
- Parameters:
 - Number of Scans: 16-64 (or more for dilute samples).
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Solvent Suppression: If necessary, use a presaturation sequence to suppress the residual HDO signal.

The resulting ¹H NMR spectrum should show the characteristic peaks for the lysine backbone protons, while the signal corresponding to the trimethylammonium protons will be absent due to the deuterium substitution. This confirms the isotopic labeling of the molecule.

Conclusion

Trimethyllysine-d9 is an indispensable tool for researchers investigating the roles of trimethyllysine in health and disease. Its well-defined chemical properties and its utility as an internal standard in robust analytical methods, such as LC-MS/MS, enable precise and accurate quantification in complex biological matrices. A thorough understanding of its involvement in critical biological pathways like carnitine biosynthesis and histone methylation further enhances its value in metabolomic and epigenetic studies. The protocols and information provided in this guide are intended to facilitate the effective application of **Trimethyllysine-d9** in a research setting.



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